molecular formula C8H6ClIN2 B1431463 6-Chloro-3-iodo-5-methyl-1H-indazole CAS No. 1260384-08-4

6-Chloro-3-iodo-5-methyl-1H-indazole

Cat. No.: B1431463
CAS No.: 1260384-08-4
M. Wt: 292.5 g/mol
InChI Key: AWTFNUJGXGNPSE-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-5-methyl-1H-indazole is a halogenated indazole derivative characterized by a chloro substituent at position 6, an iodo group at position 3, and a methyl group at position 3. Indazoles are nitrogen-containing heterocycles with a bicyclic structure that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties .

Properties

IUPAC Name

6-chloro-3-iodo-5-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTFNUJGXGNPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284113
Record name 1H-Indazole, 6-chloro-3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260384-08-4
Record name 1H-Indazole, 6-chloro-3-iodo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260384-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole, 6-chloro-3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • The indazole core is often synthesized or obtained with a methyl substituent at the 5-position.
  • A common precursor is 5-methyl-1H-indazole , which can be selectively halogenated.

Chlorination at the 6-Position

  • Chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS) or molecular chlorine under controlled temperature.
  • Solvents like N,N-dimethylformamide (DMF) are preferred to dissolve reactants and facilitate electrophilic substitution.
  • Reaction temperature is typically maintained around 80–90 °C to optimize chlorination efficiency and minimize side reactions.

Iodination at the 3-Position

  • Iodination is commonly performed using iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) .
  • The reaction proceeds via electrophilic aromatic substitution, targeting the 3-position due to electronic and steric factors.
  • Solvent choice includes polar aprotic solvents like DMF or acetonitrile to enhance solubility and reaction rate.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Structural confirmation is conducted using Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) to assess purity and identity.

Representative Synthetic Route Example

Step Reagents & Conditions Outcome
1. Chlorination 5-methyl-1H-indazole + N-chlorosuccinimide, DMF, 85 °C, 4 h Formation of 6-chloro-5-methyl-1H-indazole
2. Iodination 6-chloro-5-methyl-1H-indazole + I2, K2CO3, DMF, room temperature, 6 h Formation of this compound
3. Purification Recrystallization or column chromatography Pure target compound

Alternative Synthetic Approaches

  • Suzuki Coupling-Based Methods : Some studies utilize Suzuki cross-coupling to introduce substituents on the indazole ring before halogenation steps. For example, coupling of halogenated indazoles with boronic acid derivatives can allow for tailored substitution patterns.
  • Continuous Flow Reactors : Industrial-scale synthesis may employ continuous flow reactors to enhance reaction control, yield, and safety during halogenation steps.

Reaction Parameters Impacting Yield and Purity

Parameter Typical Conditions Effect on Reaction
Solvent DMF, acetonitrile Enhances solubility and reaction rate
Temperature 25–90 °C Higher temperature favors chlorination but may cause side reactions
Reaction Time 4–6 hours Sufficient for complete halogenation
Catalyst/Base K2CO3 for iodination Facilitates electrophilic substitution
Purification Method Recrystallization, chromatography Ensures high purity of final compound

Research Findings and Analytical Data

  • NMR Spectroscopy confirms the substitution pattern, showing characteristic chemical shifts for protons adjacent to halogen substituents.
  • HPLC Analysis indicates purity levels exceeding 95% under optimized conditions.
  • Studies on related indazole derivatives show that halogenation at positions 3 and 6 significantly influences biological activity, underscoring the importance of precise synthetic control.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Limitations
Direct Halogenation N-chlorosuccinimide, I2, K2CO3 Straightforward, cost-effective Requires careful control of regioselectivity
Suzuki Coupling Route Boronic acids, Pd catalysts Allows modular substitution More complex, requires palladium catalysts
Continuous Flow Same as above but in flow Enhanced safety and scalability Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-5-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-3-iodo-5-methyl-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-5-methyl-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Melting Point (°C) Key Spectral Features (IR, NMR) Biological Relevance Reference
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) Cl (6), I (via benzyl) >200 IR: 1610 cm⁻¹ (C=N), NMR: δ 7.8 (indole H) Kinase inhibition candidate
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) Br (5), I (via benzyl) >200 IR: 1605 cm⁻¹ (C=N), NMR: δ 7.9 (indole H) Antiproliferative activity
3-Bromo-5-chloro-1-(3-methoxyphenyl)-1H-indazole (6x) Br (3), Cl (5), OMe (phenyl) Not reported Purified via SiO₂ chromatography (n-heptane/EtOAc) Pharmacological tool development
Methyl 3-iodo-1H-indazole-5-carboxylate I (3), COOMe (5) Not reported Similarity score: 0.98 (vs. target compound) Synthetic intermediate

Key Observations:

Bromine at position 5 (compound 9) may increase steric hindrance compared to chlorine, altering binding kinetics .

Methyl vs. Carboxylate Groups :

  • The methyl group in this compound likely improves lipophilicity (logP ~3 inferred from analogues ), whereas carboxylate derivatives (e.g., methyl 3-iodo-1H-indazole-5-carboxylate ) increase solubility but reduce membrane permeability.

Synthetic Routes :

  • Halogenated indazoles are typically synthesized via Ullmann coupling or nucleophilic substitution (e.g., compound 6x using CuBr₂ and trans-N,N’-dimethylcyclohexane-1,2-diamine ).
  • Imidazole-linked derivatives (e.g., compounds 8 , 9 ) employ condensation reactions with aldehydes and amines in DMF .

Physicochemical and Spectral Comparisons

Table 2: Spectral Data of Selected Analogues

Compound Name IR (cm⁻¹) ^1H NMR (δ, ppm) ^13C NMR (δ, ppm)
6-Chloro-3-(imidazolyl)-1H-indole (8) 1610 (C=N), 1580 (C=C) 7.8 (indole H), 5.2 (benzyl CH₂) 135.2 (C-I), 128.5 (C-Cl)
3-Bromo-5-chloro-1H-indazole (6x) 1275 (C-Cl), 726 (C-Br) 9.77 (triazole H), 2.53 (CH₃) 145.1 (C-Br), 130.8 (C-Cl)
Methyl 3-iodo-1H-indazole-5-carboxylate 1720 (C=O), 1649 (C=N) 8.01 (Ar-H), 3.90 (COOCH₃) 165.4 (C=O), 95.2 (C-I)
  • IR Trends : Halogens (Cl, Br, I) show characteristic absorptions below 800 cm⁻¹, while C=N and C=O stretches appear near 1600–1720 cm⁻¹ .
  • NMR Shifts : Iodo and bromo substituents deshield adjacent protons (e.g., indole H in compound 8 at δ 7.8), whereas methyl groups resonate near δ 2.5–3.0 .

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-3-iodo-5-methyl-1H-indazole, and how can intermediates be optimized?

Methodological Answer: Synthesis typically involves halogenation and functionalization of the indazole core. A plausible route includes:

Chlorination : Introduce chlorine at position 6 via electrophilic substitution using Cl₂ or NCS (N-chlorosuccinimide) under controlled conditions .

Iodination : Utilize iodine monochloride (ICl) or directed ortho-metalation (DoM) strategies for regioselective iodination at position 3 .

Methylation : Install the methyl group at position 5 using methyl iodide (CH₃I) in the presence of a base like K₂CO₃ .
Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization if needed.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~2.5 ppm for methyl protons, δ ~90 ppm for iodine in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇ClIN₃).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended) .
    Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ACD/Labs or ChemDraw) to resolve ambiguities.

Q. What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer : Recrystallization is critical for obtaining X-ray-quality crystals:

  • Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane or DCM/pentane) to balance solubility and volatility.
  • Temperature Gradient : Slowly cool hot saturated solutions to room temperature, then at 4°C overnight.
  • Crystal Growth : Seed with microcrystals if nucleation is slow. Avoid excessive stirring to prevent amorphous precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer : Contradictions may arise from disordered iodine atoms or twinning. Use:

  • SHELXL Refinement : Implement restraints for heavy atoms (e.g., I) and apply TWIN/BASF commands for twinned data .
  • Validation Tools : Check R-factors, electron density maps (e.g., Olex2), and PLATON’s ADDSYM to detect missed symmetry .
    Example Workflow :

Index data with XDS or DIALS.

Solve structure via SHELXT (direct methods) or SHELXD (charge flipping).

Refine with SHELXL, prioritizing anisotropic displacement parameters for iodine.

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?

Methodological Answer : Design a SAR study to probe functional group contributions:

Analog Synthesis : Prepare derivatives (e.g., 3-bromo, 5-ethyl) to compare halogen and alkyl effects .

Biological Assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance).

Computational Modeling : Dock structures into protein active sites (AutoDock Vina) to correlate activity with steric/electronic features .
Data Analysis : Use IC₅₀ values and molecular dynamics simulations to identify critical interactions (e.g., halogen bonding with iodine).

Q. How can researchers address discrepancies in reactivity during functionalization reactions?

Methodological Answer : Discrepancies often stem from steric hindrance or electronic effects:

  • Electron-Deficient Sites : Prioritize positions para to electron-withdrawing groups (e.g., Cl, I) for nucleophilic substitution.
  • Steric Shielding : Use bulky directing groups (e.g., SEM or TIPS) to block undesired positions during metalation .
  • In Situ Monitoring : Employ ReactIR or GC-MS to detect intermediates and adjust reaction conditions dynamically.

Q. What methods are recommended for assessing stability under physiological conditions?

Methodological Answer : Evaluate stability via:

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation by LC-MS .
  • Metabolic Stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂) and identify metabolites .
  • Light/Thermal Stability : Expose to UV light (254 nm) or 40°C for 48h; monitor decomposition via ¹H NMR.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-3-iodo-5-methyl-1H-indazole
Reactant of Route 2
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6-Chloro-3-iodo-5-methyl-1H-indazole

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